molecular formula C9H13BrF2 B14223296 2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane CAS No. 757235-53-3

2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane

Cat. No.: B14223296
CAS No.: 757235-53-3
M. Wt: 239.10 g/mol
InChI Key: AMBSKMNAZYFIAL-UHFFFAOYSA-N
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Description

2-(2-Bromo-2,2-difluoroethyl)bicyclo[221]heptane is a chemical compound with the molecular formula C9H13BrF2 It is a bicyclic compound that contains a bromine and two fluorine atoms attached to an ethyl group, which is further connected to a bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-2,2-difluoroethyl)bicyclo[221]heptane typically involves the reaction of bicyclo[221]heptane derivatives with bromine and difluoroethyl reagents One common method includes the bromination of bicyclo[22The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield a hydroxylated bicyclo[2.2.1]heptane derivative, while oxidation may produce ketones or carboxylic acids .

Scientific Research Applications

2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its bromine and difluoroethyl groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The bicyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane
  • 2-(2-Chloro-2,2-difluoroethyl)bicyclo[2.2.1]heptane
  • 2-(2-Fluoro-2,2-difluoroethyl)bicyclo[2.2.1]heptane

Uniqueness

2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane is unique due to the presence of both bromine and difluoroethyl groups, which impart distinct chemical properties. The combination of these functional groups with the bicyclic structure makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

757235-53-3

Molecular Formula

C9H13BrF2

Molecular Weight

239.10 g/mol

IUPAC Name

2-(2-bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C9H13BrF2/c10-9(11,12)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2

InChI Key

AMBSKMNAZYFIAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(F)(F)Br

Origin of Product

United States

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